molecular formula C20H27NO B14208600 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine CAS No. 917756-56-0

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine

Cat. No.: B14208600
CAS No.: 917756-56-0
M. Wt: 297.4 g/mol
InChI Key: JNJPNFIIHUUGLV-UHFFFAOYSA-N
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Description

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine is an organic compound that features a pyridine ring substituted with a methoxy group attached to a 3,5-di-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine typically involves the reaction of 3,5-di-tert-butylphenol with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a pyridine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenolic or pyridine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .

Scientific Research Applications

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine is unique due to its combination of a pyridine ring and a 3,5-di-tert-butylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

917756-56-0

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

4-[(3,5-ditert-butylphenyl)methoxy]pyridine

InChI

InChI=1S/C20H27NO/c1-19(2,3)16-11-15(12-17(13-16)20(4,5)6)14-22-18-7-9-21-10-8-18/h7-13H,14H2,1-6H3

InChI Key

JNJPNFIIHUUGLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)COC2=CC=NC=C2)C(C)(C)C

Origin of Product

United States

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